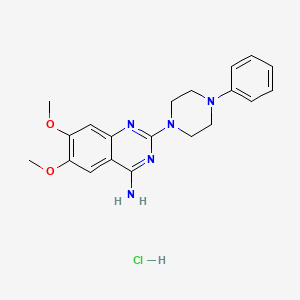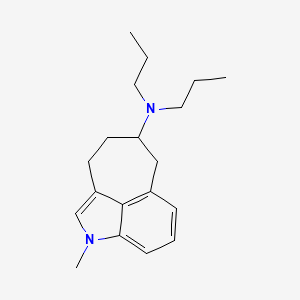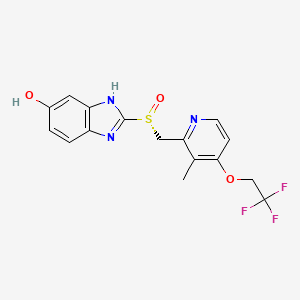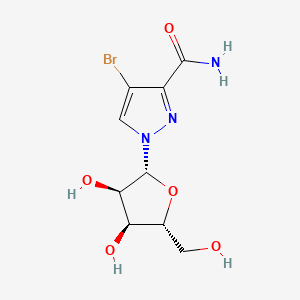
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is a synthetic nucleoside analog. This compound is notable for its unique structure, which combines a ribofuranosyl sugar moiety with a brominated pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide typically involves several key steps:
Formation of the Ribofuranosyl Intermediate: The ribofuranosyl moiety is often prepared from D-ribose through a series of protection and activation steps.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrazole is then coupled with the ribofuranosyl intermediate using a suitable coupling agent, such as a Lewis acid or a base, to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring or the ribofuranosyl moiety.
Wissenschaftliche Forschungsanwendungen
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ribofuranosyl moiety may facilitate cellular uptake and incorporation into nucleic acids, affecting DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-beta-D-Ribofuranosyl-4-chloro-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-beta-D-Ribofuranosyl-4-iodo-pyrazole-3-carboxamide: Contains an iodine atom, offering different reactivity and biological properties.
1-beta-D-Ribofuranosyl-4-methyl-pyrazole-3-carboxamide: Methyl group substitution, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
1-beta-D-Ribofuranosyl-4-bromo-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological molecules and potentially increasing its efficacy in various applications.
Eigenschaften
CAS-Nummer |
138786-99-9 |
|---|---|
Molekularformel |
C9H12BrN3O5 |
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
4-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
JYPFLOBSMUJIPQ-FJGDRVTGSA-N |
Isomerische SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)Br |
Kanonische SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



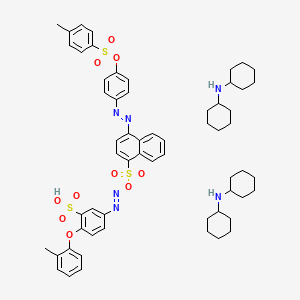
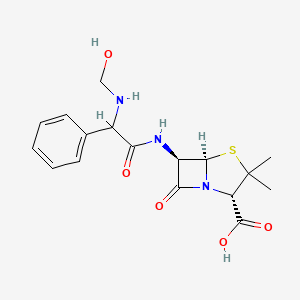
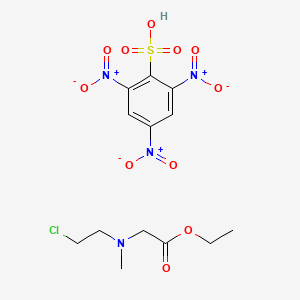

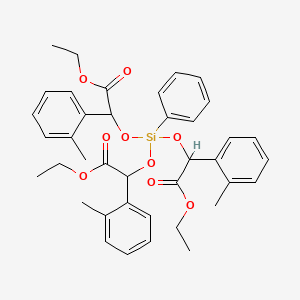

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

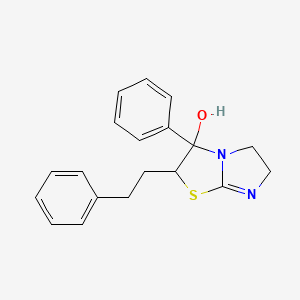
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
